asperpyrone C
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Overview
Description
Asperpyrone C is a dimeric naphthopyran with formula C32H26O10, originally isolated from Aspergillus niger. It has a role as an Aspergillus metabolite. It is a biaryl, an aromatic ether, an aromatic ketone, a cyclic ketone, a polyphenol and a naphtho-gamma-pyrone.
Scientific Research Applications
Osteoclast Formation and Bone-Related Diseases
Asperpyrone A, a compound related to Asperpyrone C, has been studied for its effects on osteoclastogenesis. It has been found to inhibit RANKL-induced osteoclast formation in a dose-dependent manner. This inhibition is achieved by down-regulating mRNA and protein expression of NFATc1, c-fos, and V-ATPase-d2, as well as mRNA expression of TRAcP and Ctsk. Additionally, it attenuates intracellular Ca2+ oscillations and ROS production in osteoclastogenesis, suppressing the activation of MAPK and NF-κB signalling pathways. This suggests potential applications in the prevention or treatment of osteoporosis (Chen et al., 2019).
Antioxidant and Immunomodulatory Activities
Asperpyrone F and other naphtho-γ-pyrones, including asperpyrones B and C, have demonstrated modest antioxidant and immunomodulatory activities. These compounds were isolated from Pleurotus ostreatus, an edible fungus, and represent a potential area for further research in natural antioxidant sources (Cai et al., 2018).
Inhibition of Taq DNA Polymerase
Asperpyrones A, B, and C have been identified as inhibitors of Taq DNA polymerase. These compounds were isolated from Aspergillus niger and have potential applications in molecular biology, particularly in the regulation of polymerase activity (Akiyama et al., 2003).
Antibacterial and Antifungal Properties
Various studies have found that asperpyrones, including this compound, possess antimicrobial properties. These compounds exhibit activity against a range of phytopathogenic fungi and pathogenic bacteria, indicating their potential as natural antimicrobial agents. Their effectiveness against specific pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans has been noted (Xiao et al., 2014).
Properties
Molecular Formula |
C32H26O10 |
---|---|
Molecular Weight |
570.5 g/mol |
IUPAC Name |
5-hydroxy-7-(5-hydroxy-8,10-dimethoxy-2-methyl-4-oxobenzo[h]chromen-6-yl)-6,8-dimethoxy-2-methylbenzo[g]chromen-4-one |
InChI |
InChI=1S/C32H26O10/c1-13-7-18(33)26-22(41-13)10-15-9-20(38-4)28(31(40-6)23(15)29(26)35)25-17-11-16(37-3)12-21(39-5)24(17)32-27(30(25)36)19(34)8-14(2)42-32/h7-12,35-36H,1-6H3 |
InChI Key |
YVLPJBAIVAPEFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=C3C=C(C(=C(C3=C2O)OC)C4=C(C5=C(C6=C4C=C(C=C6OC)OC)OC(=CC5=O)C)O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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